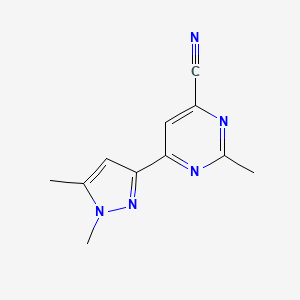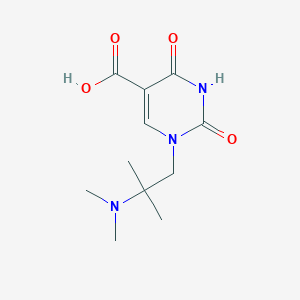
3-Cyclohexyloxy-4,5-difluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CYCLOHEXYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various chemical reactions. It is a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE typically involves the reaction of 3-cyclohexyloxy-4,5-difluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:
- Dissolving 3-cyclohexyloxy-4,5-difluorophenyl bromide in THF.
- Adding zinc powder or zinc bromide to the solution.
- Stirring the mixture at a controlled temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-CYCLOHEXYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium or nickel catalysts, other organozinc compounds, and halides.
Conditions: These reactions are typically carried out under an inert atmosphere, at controlled temperatures, and sometimes in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a cross-coupling reaction, the product would be a new carbon-carbon bonded compound.
Applications De Recherche Scientifique
3-CYCLOHEXYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE is used in various scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules for research purposes.
Industry: It is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-CYCLOHEXYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc compound to the target molecule. This process is facilitated by the presence of a catalyst, which activates the zinc compound and the target molecule, allowing the transfer to occur.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Difluorophenylzinc bromide
- (Diethoxyphosphoryl)difluoromethylzinc bromide
Uniqueness
3-CYCLOHEXYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE is unique due to the presence of the cyclohexyloxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H13BrF2OZn |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-cyclohexyloxy-2,3-difluorobenzene-5-ide |
InChI |
InChI=1S/C12H13F2O.BrH.Zn/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9;;/h7-9H,1-3,5-6H2;1H;/q-1;;+2/p-1 |
Clé InChI |
OOAWIQYHNCRGMB-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)OC2=C(C(=C[C-]=C2)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


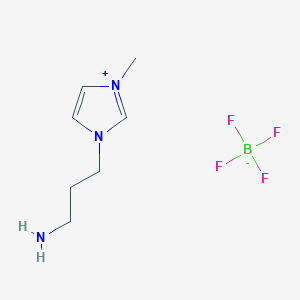
![3-(Piperidin-3-yl)imidazo[1,5-a]pyridine](/img/structure/B14881947.png)
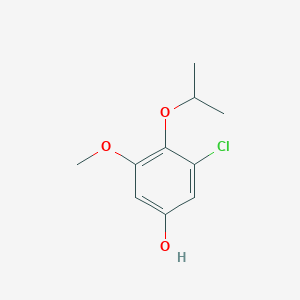

![2-((2,2,2-Trifluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14881968.png)
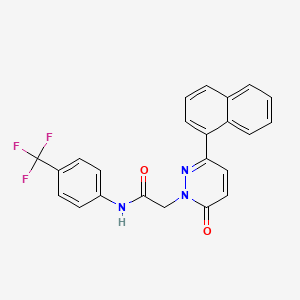


![2-[(2',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14881995.png)


![N,N'-(1,2-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide)](/img/structure/B14882022.png)
